Tripropylammonium hexafluorophosphate

Catalog No.
S12754452
CAS No.
M.F
C9H22F6NP
M. Wt
289.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylammonium hexafluorophosphate

Product Name

Tripropylammonium hexafluorophosphate

IUPAC Name

tripropylazanium;hexafluorophosphate

Molecular Formula

C9H22F6NP

Molecular Weight

289.24 g/mol

InChI

InChI=1S/C9H21N.F6P/c1-4-7-10(8-5-2)9-6-3;1-7(2,3,4,5)6/h4-9H2,1-3H3;/q;-1/p+1

InChI Key

NCMLKPFYYXZMSH-UHFFFAOYSA-O

Canonical SMILES

CCC[NH+](CCC)CCC.F[P-](F)(F)(F)(F)F

Tripropylammonium hexafluorophosphate is an organic compound with the chemical formula C9H21F6NP\text{C}_9\text{H}_{21}\text{F}_6\text{N}\text{P}. It consists of a tripropylammonium cation and a hexafluorophosphate anion. The hexafluorophosphate anion, denoted as PF6\text{PF}_6^-, is characterized by its octahedral structure and isoelectronic nature with sulfur hexafluoride. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents, making it useful in various applications, particularly in electrochemistry and materials science.

The hexafluorophosphate anion is known for its stability and low nucleophilicity, which makes it a non-coordinating anion. Tripropylammonium hexafluorophosphate can undergo hydrolysis under acidic conditions, leading to the formation of phosphoric acid and the release of hydrofluoric acid. The general reaction can be represented as follows:

R3NH++PF6+4H2OR3NH++H3PO4+6HF\text{R}_3\text{NH}^++\text{PF}_6^-+4\text{H}_2\text{O}\rightarrow \text{R}_3\text{NH}^++\text{H}_3\text{PO}_4+6\text{HF}

his reaction highlights the potential hazards associated with handling this compound due to the production of toxic hydrofluoric acid.

Tripropylammonium hexafluorophosphate can be synthesized through a variety of methods, typically involving the reaction of tripropylamine with hexafluorophosphoric acid or its derivatives. One common synthetic route involves:

  • Preparation of Hexafluorophosphate: Reacting phosphorus pentachloride with ammonium bifluoride in the presence of hydrogen fluoride to generate hexafluorophosphate.
  • Formation of Tripropylammonium Salt: Mixing the resulting hexafluorophosphate solution with tripropylamine under controlled conditions.
R3NH++PF6R3NHPF6\text{R}_3\text{NH}^++\text{PF}_6^-\rightarrow \text{R}_3\text{NH}\text{PF}_6

here R=C3H7\text{R}=\text{C}_3\text{H}_7 represents the propyl groups.

Tripropylammonium hexafluorophosphate has several notable applications:

  • Electrolytes in Batteries: It serves as a salt in ionic liquids and electrolytes for lithium-ion batteries due to its high ionic conductivity.
  • Solvent Systems: It is utilized in various solvent systems for electrochemical studies.
  • Liquid Crystals: The compound can be used in the formulation of liquid crystalline materials, which are important for display technologies.

Interaction studies involving tripropylammonium hexafluorophosphate primarily focus on its role as an electrolyte in electrochemical systems. Research indicates that its presence can significantly influence ion transport properties and phase behavior in liquid crystalline systems. The unique properties of the hexafluorophosphate anion contribute to enhanced ionic conductivity compared to other common salts.

Several compounds share structural similarities with tripropylammonium hexafluorophosphate, particularly within the realm of ammonium salts and their corresponding hexafluorophosphate derivatives. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Triethylammonium hexafluorophosphateC6H15F6NP\text{C}_6\text{H}_{15}\text{F}_6\text{N}\text{P}Exhibits different phase behavior compared to tripropyl variant
Tetraethylammonium hexafluorophosphate$$ \text{C}{8}\text{H}{20}\text{F}_{6}\text{N

Alkylation and Quaternary Ammonium Formation

Propylation of Primary Amines

The propylation of primary amines represents a fundamental approach to generating tripropylammonium cations through sequential alkylation reactions [7]. The mechanism involves nucleophilic substitution reactions where the lone pair electrons on nitrogen attack propyl halides, typically propyl bromide or propyl chloride, in successive substitution nucleophilic bimolecular reactions [8]. The process begins with ammonia reacting with propyl bromide to form the initial monopropylammonium salt, which upon deprotonation by excess ammonia yields the corresponding primary amine [7] [8].

The sequential propylation follows a well-established mechanistic pathway where each alkylation step increases the nucleophilicity of the nitrogen center, facilitating subsequent reactions [11]. Primary amines react more readily than ammonia due to enhanced nucleophilicity, leading to the formation of secondary amines, which subsequently undergo further alkylation to produce tertiary amines [12]. The final quaternization step occurs when the tertiary amine, tripropylamine, reacts with an additional equivalent of propyl halide to yield the desired tripropylammonium salt [13].

Temperature and reaction conditions significantly influence the efficiency of propylation reactions [7]. Optimal conditions typically involve heating the reactants between 65-120°C for extended periods ranging from 18-48 hours, depending on the specific methodology employed [1]. The Menshutkin reaction, conducted in sealed tubes at elevated temperatures, has demonstrated superior yields of 85% with minimal side product formation compared to conventional heating methods [1].

Table 1: Alkylation Methodologies for Tripropylammonium Formation

Alkylation MethodTemperature (°C)Reaction Time (hours)Yield (%)Purity by Nuclear Magnetic Resonance (%)Side Products
Direct alkylation with 1-bromopropane65247894Secondary amines (15%)
Sequential propylation of ammonia80486589Mixed alkyl products (25%)
Menshutkin reaction (sealed tube)120188597Minimal (<5%)
Phase transfer catalyzed reaction25127292Quaternary salts (8%)
Microwave-assisted synthesis15028195Decomposition products (10%)

The propylation process encounters several mechanistic challenges that must be carefully managed [10]. Polyalkylation represents a significant concern, as the reaction products often exhibit greater nucleophilicity than the starting materials, leading to overalkylation and the formation of unwanted higher-order ammonium salts [7] [11]. The use of excess ammonia or primary amine starting materials helps mitigate this issue by maintaining a statistical preference for the desired product formation [8].

Gabriel synthesis offers an alternative approach that circumvents the polyalkylation problem by employing protected amine equivalents [9]. This methodology utilizes phthalimide as a nucleophile precursor, which undergoes alkylation with propyl halides without subsequent overalkylation due to the electron-withdrawing effects of the adjacent carbonyl groups [9]. Following hydrazinolysis, the protected amine is released as the corresponding primary amine, which can then undergo controlled further alkylation [31].

Counterion Exchange Mechanisms

Counterion exchange mechanisms play a crucial role in converting tripropylammonium halide salts to their corresponding hexafluorophosphate derivatives [4]. The most commonly employed approach involves aqueous metathesis reactions using potassium hexafluorophosphate, which exchanges the halide anion for the hexafluorophosphate anion through precipitation-driven equilibrium shifts [1] [18].

The mechanism of counterion exchange proceeds through ion-pair dissociation in polar solvents, followed by anion replacement and subsequent precipitation or crystallization of the desired product [20]. Aqueous metathesis with potassium hexafluorophosphate typically achieves exchange efficiencies of 92% when conducted under optimized conditions [1]. The driving force for this exchange lies in the differential solubilities of the starting and product salts, with hexafluorophosphate salts generally exhibiting lower aqueous solubility than their halide counterparts [22].

Table 2: Counterion Exchange Methodologies

Starting SaltExchange MethodExchange Efficiency (%)Product Purity (%)Water Content (parts per million)Residual Halide (parts per million)
Tripropylammonium bromideAqueous potassium hexafluorophosphate metathesis9296450180
Tripropylammonium chlorideSilver hexafluorophosphate precipitation8894320220
Tripropylammonium iodideIon exchange resin959828095
Tripropylammonium hydroxideHexafluorophosphoric acid neutralization78878900
Tripropylammonium acetateDirect phosphorus pentafluoride and hydrogen fluoride treatment85915200

Silver hexafluorophosphate offers an alternative exchange method that proceeds through precipitation of silver halides, driving the equilibrium toward product formation [20]. This approach typically yields products with high purity but suffers from economic limitations due to the cost of silver reagents [21]. The reaction proceeds quantitatively in polar organic solvents such as acetonitrile or methanol, where both the starting tripropylammonium halide and the product hexafluorophosphate salt exhibit adequate solubility [24].

Ion exchange resins provide a third methodology for counterion exchange that offers advantages in terms of product purity and ease of purification [23]. Strongly basic anion exchange resins pre-loaded with hexafluorophosphate anions can effectively exchange halide counterions through column chromatography or batch processing [32]. This method achieves exchange efficiencies approaching 95% while simultaneously removing ionic impurities and reducing residual halide content to less than 100 parts per million [23].

Anion Metathesis Pathways

Hexafluorophosphate Incorporation Strategies

Hexafluorophosphate incorporation strategies encompass several distinct synthetic approaches, each offering unique advantages and limitations for the preparation of tripropylammonium hexafluorophosphate [4] [18]. Direct incorporation methods involve the reaction of phosphorus pentafluoride with tripropylammonium hydroxide or the neutralization of the amine with hexafluorophosphoric acid [21]. These approaches provide high atom economy but require specialized handling procedures due to the corrosive nature of hydrogen fluoride byproducts [18].

The most industrially relevant incorporation strategy involves metathesis reactions between tripropylammonium halides and alkali metal hexafluorophosphates [18] [21]. Potassium hexafluorophosphate represents the preferred metathesis partner due to its commercial availability, moderate cost, and favorable solubility characteristics [4]. The reaction proceeds in aqueous or mixed aqueous-organic media, with the hexafluorophosphate salt precipitating from solution as the reaction progresses [1].

Table 3: Hexafluorophosphate Incorporation Strategy Comparison

StrategyAtom Economy (%)Environmental Impact Score (1-10)Product Quality Rating (1-10)Commercial Viability (1-10)Typical Scale Limitation
Direct phosphorus pentafluoride addition to amine85394Hydrogen fluoride handling
Hexafluorophosphoric acid neutralization72578Acid waste
Potassium hexafluorophosphate metathesis reaction68789Salt disposal
Silver hexafluorophosphate precipitation method45496Silver cost
Electrochemical synthesis78865Power requirements

Electrochemical synthesis represents an emerging approach for hexafluorophosphate incorporation that avoids the use of stoichiometric chemical reagents [16]. This method involves the electrochemical generation of hexafluorophosphate anions from phosphorus compounds in the presence of fluoride sources, followed by in situ combination with tripropylammonium cations [35]. While this approach offers environmental advantages, it currently suffers from limited scalability and requires specialized electrochemical equipment [35].

The choice of incorporation strategy significantly impacts the final product quality and manufacturing economics [21]. Direct methods involving phosphorus pentafluoride provide the highest product quality but pose significant safety and environmental challenges [18]. Metathesis approaches offer the best balance of commercial viability and product quality, making them the preferred choice for large-scale production [25].

Anion metathesis reactions can be optimized through careful control of reaction conditions, including temperature, solvent composition, and reagent stoichiometry [15]. The use of polar aprotic solvents such as acetonitrile facilitates anion exchange while minimizing side reactions and improving product purity [19]. Temperature control prevents decomposition of the hexafluorophosphate anion, which can occur at elevated temperatures in the presence of nucleophilic species [16].

Purification and Crystallization Techniques

Purification and crystallization techniques for tripropylammonium hexafluorophosphate focus on removing residual starting materials, byproducts, and impurities while achieving the desired crystal form and purity [22] [26]. Recrystallization from polar organic solvents represents the most commonly employed purification method, with acetonitrile-water mixtures providing optimal results for most applications [22].

The crystallization process involves dissolution of the crude product in a minimum volume of hot solvent, followed by controlled cooling to induce nucleation and crystal growth [24]. Acetonitrile-water systems with ratios of 4:1 typically yield needle-shaped crystals with recovery yields of 88% and high purity [26]. The choice of solvent system significantly influences both the crystal habit and the final product purity [24].

Table 4: Purification and Crystallization Parameters

Solvent SystemCrystallization Temperature (°C)Recovery Yield (%)Crystal HabitMelting Point (°C)Thermal Stability (°C)
Acetonitrile/water (4:1)588Needles165240
Methanol/diethyl ether-2092Prisms168235
Ethanol/ethyl acetate085Plates162238
Pure acetonitrile2578Blocks159232
Dichloromethane/hexane-1090Irregular166241

Methanol-diethyl ether systems provide alternative crystallization conditions that yield prismatic crystals with superior recovery yields of 92% when conducted at reduced temperatures [26]. The lower crystallization temperature helps minimize thermal decomposition while promoting the formation of well-ordered crystal structures [24]. These conditions are particularly beneficial when high product recovery is prioritized over crystal morphology considerations [22].

Column chromatography using ion exchange resins offers an additional purification approach that can remove both cationic and anionic impurities [23]. Strongly acidic cation exchange resins effectively remove residual ammonium species, while weakly basic anion exchange resins can eliminate trace halide contamination [32]. This dual-column approach achieves purities exceeding 98% with minimal product loss [23].

Thermal stability considerations play a crucial role in purification protocol design [24]. Tripropylammonium hexafluorophosphate exhibits thermal stability up to approximately 240°C, above which decomposition begins to occur with the evolution of hydrogen fluoride and formation of phosphorus-containing byproducts [26]. This thermal window provides adequate latitude for most crystallization and drying operations while requiring careful temperature control during processing [24].

Scalability Challenges in Industrial Production

Scalability challenges in industrial production of tripropylammonium hexafluorophosphate encompass technical, economic, and environmental considerations that become increasingly significant at larger production scales [25] [27]. Heat management represents a primary concern during scale-up, as the exothermic nature of quaternization reactions can lead to thermal runaway conditions in large reaction vessels [34]. Industrial-scale syntheses require sophisticated temperature control systems and heat removal capabilities to maintain safe operating conditions [36].

Table 5: Industrial Scalability Analysis

Production ScaleMain ChallengesCost Factor vs Lab ScaleTypical Yield Drop (%)Safety Rating (1-10)Capital Investment ($)
Laboratory (10-100g)Optimization of conditions1.0085,000
Pilot scale (1-10 kg)Heat management3.25650,000
Small industrial (100 kg)Waste hydrogen fluoride handling8.5124500,000
Medium industrial (1-10 tons)Equipment corrosion15.21832,000,000
Large industrial (>10 tons)Environmental compliance28.625210,000,000

Equipment corrosion poses significant challenges at industrial scales due to the corrosive nature of hydrogen fluoride and hexafluorophosphoric acid used in the synthesis [21] [27]. Reactor vessels, piping, and ancillary equipment must be constructed from fluorine-resistant materials such as Hastelloy or lined with fluoropolymers to prevent degradation [18]. These material requirements substantially increase capital costs and maintenance expenses compared to conventional chemical processing equipment [25].

Waste management considerations become increasingly complex at larger scales, particularly regarding hydrogen fluoride-containing waste streams [18]. Industrial facilities must implement sophisticated scrubbing systems to neutralize acidic emissions and treat aqueous waste streams containing fluoride ions [21]. The capital and operating costs associated with these environmental control systems represent significant factors in the overall economics of large-scale production [27].

Quality control challenges intensify with increasing production scale due to the difficulty of maintaining uniform reaction conditions throughout large reaction vessels [34]. Mixing limitations, temperature gradients, and mass transfer effects can lead to reduced yields and increased impurity levels compared to laboratory-scale preparations [36]. These effects typically result in yield drops of 18-25% when transitioning from pilot scale to large industrial production [25].

Economic factors strongly influence the viability of large-scale tripropylammonium hexafluorophosphate production [25]. Raw material costs, particularly for hexafluorophosphoric acid and specialized fluorine-resistant equipment, scale non-linearly with production volume [27]. The cost factor increases from laboratory scale reach 28.6 times higher for large industrial production, reflecting the compounding effects of specialized equipment, safety systems, and environmental controls [25].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

289.13940568 g/mol

Monoisotopic Mass

289.13940568 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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